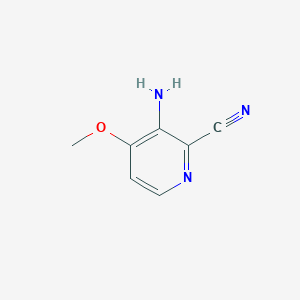
3-Amino-4-methoxypicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-methoxypicolinonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of picolinonitrile, featuring an amino group at the third position and a methoxy group at the fourth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxypicolinonitrile typically involves the following steps:
Nitration: The starting material, 4-methoxypyridine, undergoes nitration to form 3-nitro-4-methoxypyridine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrazine hydrate or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous-flow reactors to ensure consistent reaction conditions and high yields. The process may also involve recycling solvents and catalysts to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
3-Amino-4-methoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-nitro-4-methoxypicolinonitrile.
Reduction: Formation of 3-amino-4-methoxypicoline.
Substitution: Formation of various substituted picolinonitrile derivatives
科学的研究の応用
3-Amino-4-methoxypicolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of novel materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-Amino-4-methoxypicolinonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The cyano group can also act as an electron-withdrawing group, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
3-Amino-4-methoxypyridine: Lacks the cyano group, making it less reactive in certain chemical reactions.
4-Methoxypicolinonitrile: Lacks the amino group, reducing its ability to form hydrogen bonds.
3-Amino-4-cyanopyridine: Lacks the methoxy group, affecting its hydrophobic interactions.
Uniqueness
3-Amino-4-methoxypicolinonitrile is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, along with a cyano group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications .
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
3-amino-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-10-5(4-8)7(6)9/h2-3H,9H2,1H3 |
InChIキー |
XTNFBTNPCFJETM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


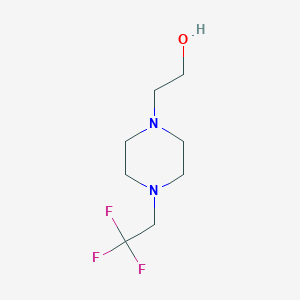
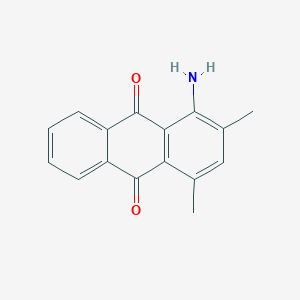
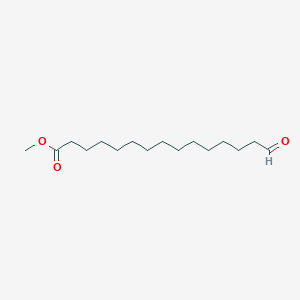
![Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate](/img/structure/B13136844.png)
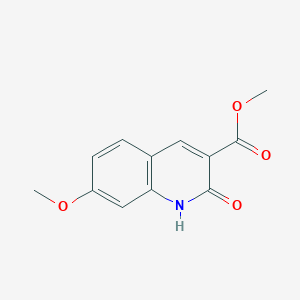
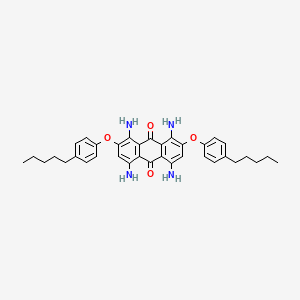
![tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13136854.png)
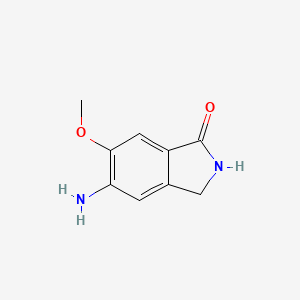
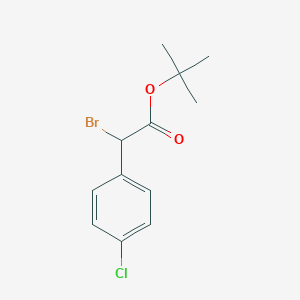

![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13136890.png)
![[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13136898.png)
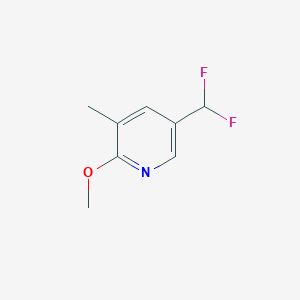
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine](/img/structure/B13136913.png)
